molecular formula C7H13O3P B14566663 1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 61388-54-3

1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one

Cat. No.: B14566663
CAS No.: 61388-54-3
M. Wt: 176.15 g/mol
InChI Key: SNFSPYDOWQHFQA-UHFFFAOYSA-N
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Description

1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring, which is a five-membered ring containing phosphorus

Preparation Methods

The synthesis of 1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl alcohol, methyl ketone, and phosphorus trichloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the phospholane ring.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert it into phosphines or phosphine oxides.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

    Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, phosphines, and substituted phospholanes.

Scientific Research Applications

1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with other similar compounds such as:

    Phospholanes: These compounds share the phospholane ring structure but differ in their substituents.

    Phosphonates: These compounds contain a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom.

    Phosphines: These compounds have a phosphorus atom bonded to three alkyl or aryl groups.

Properties

CAS No.

61388-54-3

Molecular Formula

C7H13O3P

Molecular Weight

176.15 g/mol

IUPAC Name

1-ethoxy-5-methyl-1-oxo-2,3-dihydro-1λ5-phosphol-3-ol

InChI

InChI=1S/C7H13O3P/c1-3-10-11(9)5-7(8)4-6(11)2/h4,7-8H,3,5H2,1-2H3

InChI Key

SNFSPYDOWQHFQA-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)CC(C=C1C)O

Origin of Product

United States

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